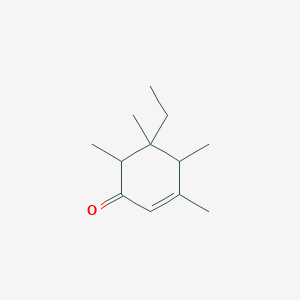
5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one is an organic compound with the molecular formula C12H20O. It is characterized by a six-membered ring structure with multiple methyl groups and a ketone functional group. This compound is often used in the flavor and fragrance industry due to its unique odor profile, which is described as warm, caramel-like, and fruity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of a cyclohexanone derivative followed by dehydrogenation to introduce the double bond. The reaction conditions often include the use of strong bases and high temperatures to facilitate the cyclization and dehydrogenation steps .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to enhance the reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the flavor and fragrance industry to impart specific scents to products.
Mécanisme D'action
The mechanism of action of 5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexen-1-one: Lacks the ethyl and methyl groups, resulting in different chemical properties.
3,4,5,6-Tetramethyl-2-cyclohexen-1-one: Similar structure but without the ethyl group.
5-Ethyl-2-cyclohexen-1-one: Lacks the multiple methyl groups.
Uniqueness
5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one is unique due to its combination of ethyl and multiple methyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable in specific applications, particularly in the flavor and fragrance industry .
Propriétés
Numéro CAS |
17369-61-8 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O/c1-6-12(5)9(3)8(2)7-11(13)10(12)4/h7,9-10H,6H2,1-5H3 |
Clé InChI |
NWRKGLAPSUFTME-UHFFFAOYSA-N |
SMILES |
CCC1(C(C(=CC(=O)C1C)C)C)C |
SMILES canonique |
CCC1(C(C(=CC(=O)C1C)C)C)C |
Key on ui other cas no. |
17369-61-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















